

# physical and chemical properties of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072

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## An In-depth Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and potential therapeutic applications, with a focus on its emerging role in cancer research.

## Chemical and Physical Properties

**6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** (CAS RN: 313241-16-6) is a quinoline derivative characterized by a bromine substituent at the 6-position and a cyclopropyl group at the 2-position of the quinoline core.<sup>[1]</sup> The presence of the carboxylic acid group at the 4-position imparts acidic properties to the molecule.

Table 1: Physical and Chemical Properties of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> BrNO <sub>2</sub>	[1]
Molecular Weight	292.13 g/mol	[1]
Melting Point	308 °C (decomposes)	[2]
Boiling Point	449.5 ± 45.0 °C (Predicted)	[2]
pKa	0.93 ± 0.30 (Predicted)	[2]
Density	1.683 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]

Note: Predicted values should be considered as estimates and require experimental verification.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**. Key spectral features are summarized below.

Table 2: Key Spectroscopic Data for **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**

Technique	Key Signals and Interpretation
$^1\text{H}$ NMR	- $\delta$ 1.2–1.8 ppm (multiplet): Protons of the cyclopropyl group. - $\delta$ 12–13 ppm (broad singlet): Proton of the carboxylic acid group.
Mass Spectrometry	- m/z 292.13: Molecular ion peak ( $\text{M}^+$ ), confirming the molecular formula.[3] - Fragmentation: Prominent loss of OH (M-17) and COOH (M-45) are characteristic of carboxylic acids.[4]
IR Spectroscopy	- $\sim 1700\text{ cm}^{-1}$ : C=O stretching vibration of the carboxylic acid.[3] - $\sim 600\text{ cm}^{-1}$ : C-Br stretching vibration.[3] - $2500\text{--}3300\text{ cm}^{-1}$ (broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer.[5]

## Synthesis and Purification

The synthesis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** can be achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]

## Experimental Protocol: Doebner Reaction

This protocol is a general procedure for the synthesis of quinoline-4-carboxylic acids and can be adapted for the target molecule.

Materials:

- 4-Bromoaniline
- Cyclopropanecarboxaldehyde
- Pyruvic acid
- Ethanol (or other suitable solvent)

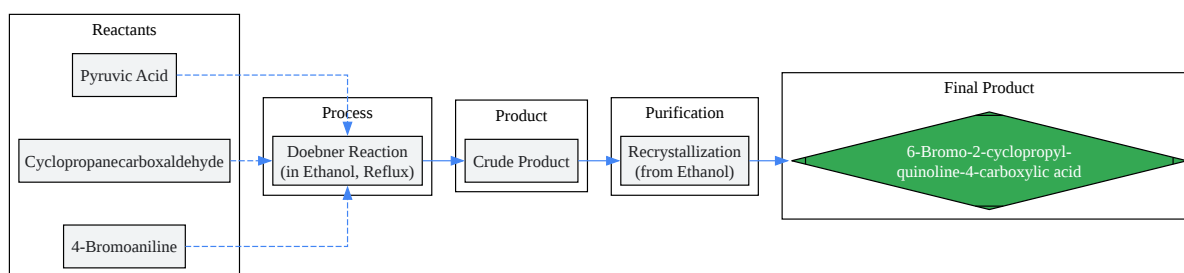
- Acid catalyst (e.g., HCl,  $\text{BF}_3 \cdot \text{OEt}_2$ ) (optional, as the reaction can sometimes proceed without a catalyst)[8]

Procedure:

- A mixture of 4-bromoaniline (1.0 equivalent), pyruvic acid (1.0 equivalent), and cyclopropanecarboxaldehyde (1.0 equivalent) is prepared in ethanol.[8]
- The reaction mixture is stirred and heated to reflux for approximately 3 hours.[8]
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
- The solid product is collected by filtration.

## Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. [8][9]



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Synthesis and Purification Workflow

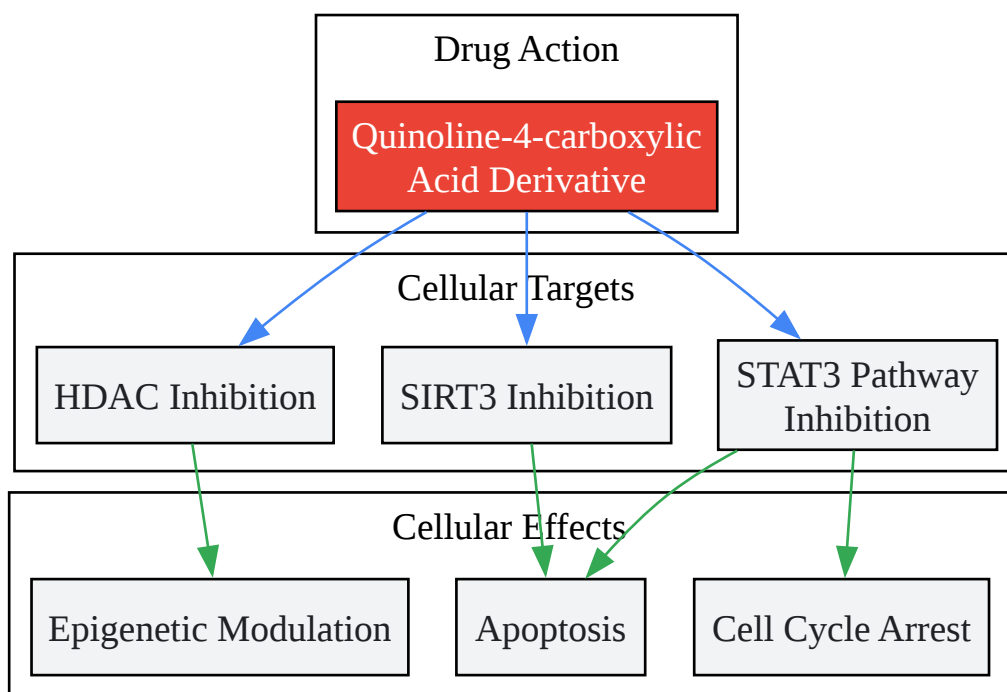
## Biological Activity and Potential Applications

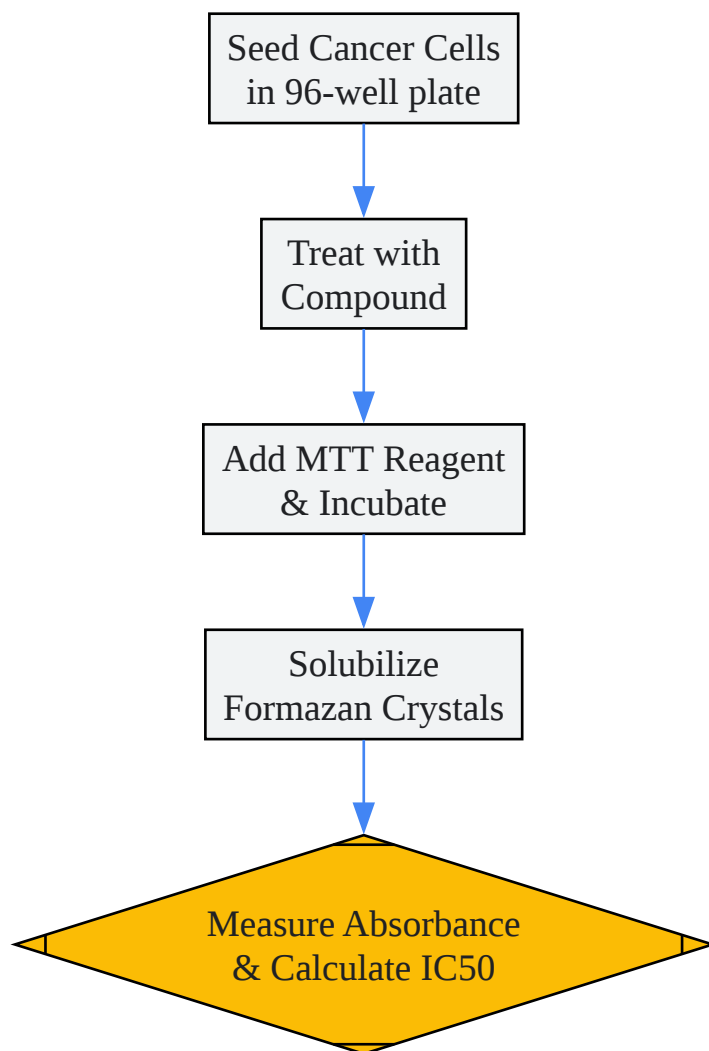
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties. [10] While specific biological data for **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** is limited in the public domain, the structural motifs present suggest potential for therapeutic applications, particularly in oncology.

### Anticancer Potential

Derivatives of quinoline-4-carboxylic acid have been shown to exert their anticancer effects through various mechanisms:

- **Enzyme Inhibition:** These compounds can inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3). [10][11][12]
- **Signaling Pathway Modulation:** Quinoline derivatives have been reported to interfere with critical cancer-related signaling pathways, including the STAT3 pathway. [10] Inhibition of STAT3 signaling can lead to decreased cell proliferation and induction of apoptosis.





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Address: 3281 E Guasti Rd

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